molecular formula C9H7IN2O B15206016 6-Iodo-5-methyl-4(3H)-quinazolinone CAS No. 1345444-51-0

6-Iodo-5-methyl-4(3H)-quinazolinone

Cat. No.: B15206016
CAS No.: 1345444-51-0
M. Wt: 286.07 g/mol
InChI Key: HQRGZEASVXKUTI-UHFFFAOYSA-N
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Description

6-Iodo-5-methyl-4(3H)-quinazolinone is a synthetic quinazolinone derivative of significant interest in medicinal chemistry research. Quinazolinones are a privileged scaffold in drug discovery, known for a broad spectrum of biological activities. This compound features an iodine atom at the 6-position and a methyl group at the 5-position of the quinazolinone core, modifications that are strategically important for enhancing biological activity and altering electronic properties. Primary research applications for this compound are anticipated in oncology and infectious disease, based on the established profiles of similar molecules. Substituted quinazolinones, particularly those with halogens like iodine at the 6-position, have demonstrated potent cytotoxic activity against a range of human cancer cell lines, including breast (MCF-7), liver (HepG2), and colon carcinomas . The iodine atom can be pivotal for structure-activity relationships (SAR), as it has been shown to significantly improve antibacterial potency in related 6-iodo-quinazolinone derivatives . Furthermore, 6-iodo-2-methyl-4(3H)-quinazolinone has been investigated for its antihyperlipidemic activity in animal models, suggesting potential research applications in metabolic disorders . The mechanism of action for quinazolinone derivatives is often multi-targeted. Research indicates they can act by inhibiting key enzymes involved in cancer progression, such as tyrosine kinases , topoisomerase II , and vascular endothelial growth factor receptor (VEGFR2) , thereby suppressing tumor proliferation and angiogenesis. In antimicrobial research, their activity is frequently attributed to interactions with bacterial cell walls and DNA . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1345444-51-0

Molecular Formula

C9H7IN2O

Molecular Weight

286.07 g/mol

IUPAC Name

6-iodo-5-methyl-3H-quinazolin-4-one

InChI

InChI=1S/C9H7IN2O/c1-5-6(10)2-3-7-8(5)9(13)12-4-11-7/h2-4H,1H3,(H,11,12,13)

InChI Key

HQRGZEASVXKUTI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1C(=O)NC=N2)I

Origin of Product

United States

Synthesis and Characterization

The synthesis of 6-iodo-quinazolinone derivatives typically involves multi-step chemical reactions. One common approach begins with the iodination of an appropriate anthranilic acid derivative. nih.gov For instance, the synthesis of 6-iodo-2-methylquinazolin-4(3H)-one derivatives can start from 5-iodoanthranilic acid. nih.govresearchgate.net

A general synthetic scheme involves the reaction of the substituted anthranilic acid with an acylating agent, such as acetic anhydride (B1165640), followed by cyclization with an appropriate amine in the presence of a dehydrating agent. researchgate.net Another method involves the direct halogenation of a pre-formed quinazolinone ring system. For example, 3-amino-2-methylquinazolin-4(3H)-one can be treated with iodine monochloride in acetic acid to yield 6-iodo-3-amino-2-methylquinazolin-4(3H)-one. semanticscholar.org

The structural confirmation of these synthesized compounds relies on a combination of spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry (MS). researchgate.netsemanticscholar.org

Table 1: Spectroscopic Data for a Representative 6-Iodo-quinazolinone Derivative

Technique Observed Data for 6-iodo-2-methyl-4H-benzo[d] researchgate.netlookchem.com-oxazin-4-one (a precursor) Reference
IR (cm⁻¹) 3012 (C-H aromatic), 2925 (C-H aliphatic), 1760 (C=O), 1620 (C=N) researchgate.net
¹H NMR (CDCl₃, δ ppm) 7.32 - 7.10 (m, 3H, ArH), 1.61 (s, 3H, CH₃) researchgate.net
Mass Spectrum (m/z) 287 (M⁺) researchgate.net

Advanced Spectroscopic Characterization for Structural Elucidation of 6 Iodo 5 Methyl 4 3h Quinazolinone Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy is instrumental in identifying the number, connectivity, and chemical environment of protons within a molecule. For derivatives of 6-iodo-2-methylquinazolin-4(3H)-one, characteristic signals are observed. For instance, the protons of the methyl group at the C2 position typically appear as a singlet in the range of δ 2.11–2.45 ppm. rsc.org The aromatic protons on the quinazolinone ring system will exhibit distinct signals depending on their substitution pattern and coupling with neighboring protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides insight into the carbon framework of a molecule. In 6-iodo-2-methylquinazolin-4-(3H)-one derivatives, the carbonyl carbon (C=O) signal is characteristically found at approximately δ 160.3–158.9 ppm. rsc.org The carbon atom at the C2 position (C₂) resonates in the range of δ 158.5–154.2 ppm, while the carbon bearing the iodine atom (C₆) appears at a higher field, around δ 91.8–90.9 ppm. rsc.orgnih.gov These specific chemical shifts are crucial for confirming the formation and substitution pattern of the quinazolinone ring. nih.gov

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For quinazolinone derivatives, the IR spectra exhibit several characteristic absorption bands. Strong absorption bands between 1635–1610 cm⁻¹, 1580–1565 cm⁻¹, and 1520–1475 cm⁻¹ are attributed to the vibrations of the aromatic ring. nih.gov A significant band corresponding to the carbonyl group (C=O) stretching vibration is also a key feature. In a study of 6-iodo-2-methyl-benzo nih.govmdpi.comoxazin-4-one, a precursor to related quinazolinones, the C=O stretch was observed at 1760 cm⁻¹, while the C=N bond showed an absorption band at 1620 cm⁻¹. researchgate.net For 3-amino-6-iodo-2-methyl-3H-quinazolin-4-one, the presence of the amino group is confirmed by absorption bands at 3284 cm⁻¹ and 3194 cm⁻¹. researchgate.net

Functional GroupTypical Wavenumber (cm⁻¹)Reference
Aromatic C=C1635–1475 nih.gov
Carbonyl C=O~1760 researchgate.net
Imine C=N~1620 researchgate.net
Amine N-H3284, 3194 researchgate.net

Mass Spectrometry (MS) and Elemental Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. researchgate.netresearchgate.net High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule, which aids in confirming its molecular formula. rsc.org For example, the molecular formula of 6-Iodo-4(3H)-quinazolinone is C₈H₅IN₂O. cymitquimica.com Elemental analysis complements MS data by providing the percentage composition of the elements (C, H, N, etc.) in the compound, further verifying its empirical and molecular formula. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Quinazoline (B50416) derivatives typically exhibit multiple absorption bands in the UV-Vis spectrum. nih.gov Theoretical studies on similar quinazolinone derivatives suggest that absorption bands in the 210–285 nm range are due to π–π* transitions, while those in the 285–320 nm range are attributed to n–π* transitions. nih.gov The absorption spectrum of certain quinazoline derivatives shows peaks around 207-209 nm, 224 nm, and 314-318 nm. nih.gov The specific wavelengths and intensities of these absorptions can be influenced by the substituents on the quinazolinone core.

Solid-State Characterization Techniques

X-ray Diffraction Analysis

Hirshfeld Surface Analysis

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. For quinazolinone derivatives, DFT calculations are instrumental in understanding their stability, reactivity, and spectroscopic properties.

While specific DFT studies on 6-Iodo-5-methyl-4(3H)-quinazolinone are not extensively documented in publicly available literature, research on closely related quinazolinone scaffolds provides valuable insights. For instance, theoretical studies on various substituted quinazolinones using DFT at the B3LYP/6-311G(d,p) level of theory have been conducted to analyze their geometric structures, vibrational frequencies, and electronic properties. acs.org These studies help in understanding the impact of different substituents on the quinazolinone core.

In a general sense, DFT calculations for this compound would involve the optimization of its molecular geometry to determine the most stable conformation. Key parameters such as bond lengths, bond angles, and dihedral angles would be calculated. Furthermore, the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical reactivity and kinetic stability.

A comparative theoretical study on different quinazolinone derivatives has shown that the nature and position of substituents significantly influence the electronic properties. researchgate.net For this compound, the electron-withdrawing nature of the iodine atom at the 6-position and the electron-donating methyl group at the 5-position would be expected to modulate the electron density distribution across the quinazolinone ring system, thereby influencing its reactivity and interaction with biological macromolecules.

Table 1: Representative DFT-Calculated Electronic Properties of Substituted Quinazolinones

Compound/DerivativeHOMO (eV)LUMO (eV)Energy Gap (eV)
Quinazolinone (unsubstituted)-6.5-1.84.7
Chloro-substituted quinazolinone-6.7-2.14.6
Methoxy-substituted quinazolinone-6.3-1.64.7
Nitro-substituted quinazolinone-7.2-3.04.2

Note: The data in this table is illustrative and based on general findings for substituted quinazolinones from various computational studies. researchgate.net Specific values for this compound would require a dedicated DFT study.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.

Molecular docking studies on derivatives of 6-iodo-4(3H)-quinazolinone have been performed to predict their binding affinity towards various biological targets. A study on a series of 6-iodo-2-methylquinazolin-4-(3H)-one derivatives revealed a good correlation between the experimentally determined cytotoxic activity and the calculated binding affinity for the enzyme dihydrofolate reductase (DHFR). nih.gov The binding affinity is often expressed as a docking score or binding energy, with lower values indicating a more favorable interaction.

While direct binding affinity data for this compound with DHFR or PI3Kα is not available, studies on similar quinazolinone scaffolds provide a basis for what to expect. For instance, docking of various quinazolinone derivatives into the active site of enzymes like cyclooxygenase-II (COX-II) has been performed to assess their potential as anti-inflammatory agents. researchgate.net

The characterization of binding modes involves identifying the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site.

For 6-iodo-2-methylquinazolin-4-(3H)-one derivatives, molecular docking studies have elucidated their binding mode within the active site of DHFR. nih.gov These studies have shown that the quinazolinone ring can form crucial hydrophobic interactions within the binding pocket. The presence of the iodine atom at the 6-position can contribute to halogen bonding and further stabilize the ligand-protein complex.

Although not specific to the 5-methyl derivative, docking studies of other quinazolinone compounds with Phosphoinositide 3-kinase alpha (PI3Kα) have been reported. These studies indicate that the quinazolinone scaffold can fit into the ATP-binding pocket of PI3Kα, forming hydrogen bonds with key residues. The specific substitution pattern on the quinazolinone ring dictates the precise nature and strength of these interactions.

Table 2: Key Interacting Residues for Quinazolinone Derivatives with Biological Targets

Target ProteinInteracting ResiduesType of InteractionReference
Dihydrofolate Reductase (DHFR)Ile7, Ala9, Pro25, Phe31, Ile50, Ser59Hydrophobic, Hydrogen Bonding nih.gov
PI3KαVal851, Ser774, Lys802Hydrogen Bonding, HydrophobicN/A
Cyclooxygenase-II (COX-II)Ser516Hydrogen Bonding researchgate.net

Note: The interacting residues listed are representative for the quinazolinone scaffold and may vary for the specific 6-Iodo-5-methyl derivative. The information for PI3Kα is based on general findings for quinazolinone inhibitors.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that link the chemical structure and related properties of a series of compounds to their biological activity. Three-dimensional QSAR (3D-QSAR) extends this by considering the 3D properties of the molecules.

These models are valuable for predicting the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent analogues. The models can generate contour maps that visualize the regions where steric bulk, positive or negative electrostatic potential, and other properties are favorable or unfavorable for biological activity.

Elucidation of Reaction Mechanisms via Theoretical Approaches

Theoretical chemistry can be employed to elucidate the mechanisms of chemical reactions, providing insights into the transition states and energy barriers involved. While specific theoretical studies on the reaction mechanism for the synthesis of this compound are scarce, general mechanisms for the synthesis of quinazolinones have been proposed and can be investigated computationally.

One common route for synthesizing 4(3H)-quinazolinones involves the reaction of an anthranilic acid derivative with a suitable reagent. For instance, the synthesis of 6-iodo-2-methylquinazolin-4-(3H)-one derivatives has been achieved using 5-iodoanthranilic acid as a key intermediate. nih.gov A plausible reaction mechanism would involve the initial formation of an N-acyl intermediate, followed by cyclization and dehydration to yield the final quinazolinone ring.

Theoretical studies can model this reaction pathway, calculating the energies of reactants, intermediates, transition states, and products. This would allow for the determination of the rate-determining step and provide a deeper understanding of the reaction kinetics. For example, a ruthenium-catalyzed synthesis of quinazolinones has been proposed to proceed through a dehydrogenative and deaminative coupling mechanism, which was rationalized based on experimental observations and could be further detailed through computational analysis. marquette.eduacs.org

Structure Activity Relationship Sar Studies

Synthesis of Key Precursors and Intermediate Compounds

The formation of the quinazolinone ring system is typically preceded by the synthesis of crucial substituted precursors, namely iodinated anthranilic acids and their subsequent conversion to benzoxazinone (B8607429) intermediates.

Preparation of Iodinated Anthranilic Acid Derivatives (e.g., 5-iodoanthranilic acid)

A primary precursor for the target quinazolinone is an appropriately iodinated anthranilic acid derivative. 5-Iodoanthranilic acid is a common starting material. Several methods for its preparation have been reported.

One established method involves the direct iodination of anthranilic acid using iodine monochloride (ICl). In this procedure, anthranilic acid is dissolved in water with hydrochloric acid. A separate solution of iodine monochloride in hydrochloric acid is prepared and added to the anthranilic acid solution. This reaction results in the precipitation of 5-iodoanthranilic acid, which can be isolated with high yields of 88–90%. orgsyn.org The crude product can be purified by recrystallization of its ammonium (B1175870) salt. orgsyn.org Alternative methods for synthesizing 5-iodoanthranilic acid include the reduction of 2-nitro-5-iodobenzoic acid and the treatment of anthranilic acid with iodine in a potassium hydroxide (B78521) solution. orgsyn.orgresearchgate.net Another approach utilizes hydrogen peroxide for the iodination of anthranilic acid. researchgate.net

Table 1: Selected Synthetic Methods for 5-Iodoanthranilic Acid

Starting Material Reagents Key Conditions Yield Reference
Anthranilic Acid Iodine Monochloride, HCl Aqueous solution, 5-20°C 88-90% orgsyn.org
Anthranilic Acid Iodine, Potassium Hydroxide, Acetic Acid Aqueous solution Not specified researchgate.net

Synthesis of Halogenated Benzoxazinone Intermediates (e.g., 6-Iodo-4H-benzoxazin-4-one)

The iodinated anthranilic acid is often converted into a more reactive benzoxazinone intermediate before the final ring closure to form the quinazolinone. The synthesis of 6-iodo-2-methyl-4H-3,1-benzoxazin-4-one is a key step.

This transformation is commonly achieved by refluxing 5-iodoanthranilic acid with an excess of acetic anhydride (B1165640). researchgate.netbu.edu.egresearchgate.net The acetic anhydride serves as both a reactant and a dehydrating agent, facilitating the cyclization of the N-acylated intermediate (2-acetamido-5-iodobenzoic acid) to form the benzoxazinone ring. researchgate.netuomosul.edu.iq The reaction mixture is typically heated for one to two hours. After cooling, the product precipitates and can be purified by recrystallization from a solvent like ethanol, affording yields of around 75%. bu.edu.egresearchgate.net

Core Quinazolinone Ring Formation Strategies

The construction of the central quinazolinone ring from the benzoxazinone intermediate is achieved through various cyclization and condensation strategies, primarily involving the introduction of a nitrogen atom at the N-3 position.

Cyclization Reactions Utilizing Nitrogen Nucleophiles (e.g., hydrazine (B178648) hydrate)

The most direct method to convert 6-iodo-2-methyl-4H-3,1-benzoxazin-4-one into a quinazolinone derivative is through reaction with a nitrogen nucleophile. The choice of nucleophile determines the substituent at the N-3 position of the resulting quinazolinone.

For instance, reacting the benzoxazinone intermediate with formamide (B127407) leads to the formation of 6-iodo-2-methyl-3H-quinazolin-4-one. researchgate.netbu.edu.eg A particularly common and useful reaction involves hydrazinolysis, where the benzoxazinone is treated with hydrazine hydrate (B1144303). bu.edu.egresearchgate.netresearchgate.net This reaction, typically conducted in boiling ethanol, opens the oxazinone ring, which is followed by cyclization to yield 3-amino-6-iodo-2-methyl-4(3H)-quinazolinone. bu.edu.egresearchgate.netuomosul.edu.iq This 3-amino derivative serves as a versatile intermediate for further functionalization. uomosul.edu.iq Other nitrogen nucleophiles like hydroxylamine (B1172632) hydrochloride can also be used to introduce different functionalities at the N-3 position. researchgate.netbu.edu.eg

Condensation and Cycloalkylation Approaches

Alternative strategies to form the quinazolinone ring bypass the isolation of a benzoxazinone intermediate. These methods often involve one-pot condensation reactions. One such approach involves the reaction of 2-acetamido-5-iodobenzoic acid, formed from 5-iodoanthranilic acid and acetic anhydride, with various amines in the presence of a dehydrating agent like phosphorus trichloride (B1173362) (PCl₃). researchgate.net

The Niementowski quinazolinone synthesis, a classical method, involves the condensation of anthranilic acids with amides at high temperatures, although this specific application to 6-iodo-5-methyl-4(3H)-quinazolinone is not extensively detailed. ijprajournal.com More modern approaches include copper-catalyzed coupling reactions of ortho-halobenzamides with amides or nitriles, which offer efficient pathways to 2,3-disubstituted quinazolinones. acs.orgorganic-chemistry.org While "cycloalkylation" is a known strategy for modifying quinazolinone scaffolds, such as the alkylation of 2-mercaptoquinazolin-4(3H)-one, its application as a primary ring-forming strategy for the target compound is less common. nih.gov

Optimization of Reaction Conditions and Yields

Table 2: Example of Reaction Optimization for Quinazolinone Synthesis

Entry Base (equiv.) Solvent Yield (%) Reference
1 K₂CO₃ (4) DMSO Trace acs.org
2 KOH (4) DMSO 10 acs.org
3 KOtBu (4) DMSO 12 acs.org

(Note: This table is illustrative of optimization studies on quinazolinone synthesis, adapted from a related system.)

Derivatization and Structural Modification at Key Positions

The primary sites for structural modification on the this compound scaffold are the N3 and C2 positions, as well as the potential for constructing fused heterocyclic systems.

N3-Substitution Strategies

The nitrogen atom at the N3 position of the quinazolinone ring is a key site for introducing a variety of substituents to modulate the compound's physicochemical properties and biological activity. A general and effective method for N3-substitution involves the reaction of a precursor, such as 6-iodo-2-methyl-4(3H)-quinazolinone, with various amines or other nucleophiles.

One documented approach begins with the synthesis of 6-iodo-2-methyl-4(3H)-one from 5-iodoanthranilic acid. This intermediate can then be reacted with different primary amines to yield a series of N3-substituted derivatives. For instance, reaction with various anilines (possessing electron-donating or electron-withdrawing groups), benzylamine, and hydrazine hydrate has been shown to produce the corresponding N3-substituted products in moderate to good yields (45-80%). nih.govmdpi.com The general reaction scheme involves the condensation of the starting quinazolinone with the respective amine, often in a suitable solvent and sometimes with acid or base catalysis.

Table 1: Examples of N3-Substituted 6-Iodo-2-methylquinazolin-4(3H)-one Derivatives nih.govmdpi.com

N3-Substituent Reagents and Conditions Product
Phenyl Aniline, heat 6-Iodo-2-methyl-3-phenylquinazolin-4(3H)-one
4-Chlorophenyl 4-Chloroaniline, heat 3-(4-Chlorophenyl)-6-iodo-2-methylquinazolin-4(3H)-one
4-Methoxyphenyl (B3050149) 4-Methoxyaniline, heat 6-Iodo-2-methyl-3-(4-methoxyphenyl)quinazolin-4(3H)-one
Benzyl (B1604629) Benzylamine, heat 3-Benzyl-6-iodo-2-methylquinazolin-4(3H)-one

C2-Substitution Reactions

The C2 position of the quinazolinone ring offers another valuable handle for structural diversification. The reactivity of a group at this position, such as a methyl group, allows for further functionalization. For example, the methyl group in 2-methyl-4(3H)-quinazolinones can undergo condensation reactions with various aldehydes to introduce styryl groups at the C2 position. researchgate.net

While direct C2-substitution on a pre-formed this compound ring is a plausible strategy, many synthetic routes build the C2-substituent into the molecule from the start. This is typically achieved by using a substituted acylating agent during the cyclization step with the appropriately substituted anthranilic acid. For example, using different acid anhydrides or acid chlorides with 2-amino-5-iodobenzoic acid would lead to various C2-substituted 6-iodo-4(3H)-quinazolinones.

Introduction of Fused Heterocyclic Moieties

The creation of fused heterocyclic systems by building upon the quinazolinone core can lead to novel chemical entities with unique three-dimensional structures and potentially enhanced biological profiles. One such example involves the synthesis of a pyrimido[2,1-b]quinazoline derivative. nih.gov

This synthesis was achieved through a multi-component reaction involving methyl-2-chloro-4-(4-chlorophenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate, 2-amino-5-iodobenzoic acid, and methanamine in refluxing 2-propanol. This reaction resulted in the formation of methyl 4-(4-chlorophenyl)-8-iodo-2-methyl-6-oxo-1,6-dihydro-4H-pyrimido[2,1-b]quinazoline-3-carboxylate, a complex tetracyclic structure. nih.gov This demonstrates the feasibility of using substituted 6-iodo-anthranilic acid derivatives as building blocks for more complex fused systems.

Synthesis of Schiff Base Derivatives

Schiff bases are a prominent class of quinazolinone derivatives, synthesized by the condensation of a primary amino group with an aldehyde or ketone. In the context of 6-iodo-quinazolinones, the synthesis of Schiff bases typically starts from a 3-amino-6-iodo-quinazolinone precursor.

The synthesis of 3-amino-6-iodo-2-methylquinazolin-4(3H)-one can be accomplished by treating 3-amino-2-methylquinazolin-4(3H)-one with iodine monochloride in acetic acid. mdpi.com This 3-amino derivative serves as a key intermediate. Subsequent condensation with various substituted aromatic aldehydes in a suitable solvent like methanol, often with a catalytic amount of acetic acid, yields the corresponding Schiff base derivatives. mdpi.com These reactions are generally efficient, providing the desired products in good yields. mdpi.comnih.gov

Table 2: Examples of Schiff Base Derivatives from 6-Iodo-3-amino-2-methylquinazolin-4(3H)-one mdpi.com

Aldehyde Reagents and Conditions Product Yield Melting Point (°C)
4-Hydroxy-3-methoxybenzaldehyde Methanol, Acetic acid, Reflux 3-((4-Hydroxy-3-methoxybenzylidene)amino)-6-iodo-2-methylquinazolin-4(3H)-one 75% 232

In Vitro Biological Activities and Structure Activity Relationship Sar Studies of 6 Iodo 5 Methyl 4 3h Quinazolinone Derivatives

In Vitro Cytotoxic and Anticancer Activity

Evaluation in Human Cancer Cell Lines (e.g., HL60, U937, HeLa, T98G)

A series of novel 6-iodo-2-methylquinazolin-4-(3H)-one derivatives (compounds 3a-n in the original research) have been synthesized and evaluated for their in vitro cytotoxic activity against a panel of human cancer cell lines. researchgate.net The study revealed that specific substitutions at the N-3 position of the quinazolinone core are crucial for potent anticancer effects.

Several compounds demonstrated noteworthy activity against specific cell lines. Compound 3a , which features an unsubstituted phenyl ring at the N-3 position, was particularly effective against promyelocytic leukaemia (HL60) and non-Hodgkin lymphoma (U937) cells, with IC₅₀ values of 21 μM and 30 μM, respectively. researchgate.net Another derivative, compound 3d (N-3 substituted with a 4-fluorophenyl group), showed significant activity against cervical cancer (HeLa) cells with an IC₅₀ value of 10 μM. researchgate.net Furthermore, compounds 3e (N-3 substituted with a 4-chlorophenyl group) and 3h (N-3 substituted with a 4-methoxyphenyl (B3050149) group) were strongly active against the glioblastoma multiforme (T98G) cell line, displaying IC₅₀ values of 12 μM and 22 μM, respectively. researchgate.net

Table 1: Cytotoxic Activity (IC₅₀, μM) of Selected 6-Iodo-2-methyl-4(3H)-quinazolinone Derivatives Data sourced from a study on 6-iodo-2-methyl-4(3H)-quinazolinone derivatives, which are structural analogues of the title compound.

Compound ReferenceN-3 SubstituentHL60 (Leukaemia)U937 (Lymphoma)HeLa (Cervical Cancer)T98G (Glioblastoma)
3a Phenyl21 researchgate.net30 researchgate.net>50 researchgate.net>50 researchgate.net
3d 4-Fluorophenyl35 researchgate.net>50 researchgate.net10 researchgate.net30 researchgate.net
3e 4-Chlorophenyl37 researchgate.net>50 researchgate.net42 researchgate.net12 researchgate.net
3h 4-Methoxyphenyl>50 researchgate.net>50 researchgate.net>50 researchgate.net22 researchgate.net
Paclitaxel (Control) -39 researchgate.net40 researchgate.net41 researchgate.net45 researchgate.net

Inhibition of Key Biological Targets

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides and, consequently, DNA replication and cell proliferation. researchgate.netwjarr.com It is a well-established target for anticancer drugs. wjarr.com Quinazoline (B50416) derivatives have been extensively investigated as DHFR inhibitors. researchgate.netwjarr.com

For the series of 6-iodo-2-methylquinazolin-4-(3H)-one analogues, molecular docking studies were conducted to investigate their potential mechanism of action via DHFR inhibition. researchgate.net The results showed a strong correlation between the calculated binding affinities for the DHFR active site and the experimentally observed cytotoxic activities. researchgate.net The quinazoline ring and the N-3 substituent play a crucial role in binding to the enzyme's active site. researchgate.net

The docking analysis revealed that compound 3d , with a 4-fluorophenyl group at the N-3 position, was the most potent compound in the series, exhibiting a high binding affinity. researchgate.net The model suggests that the activity of these compounds may be linked to the presence of electron-withdrawing and lipophilic groups at the para-position of the N-3 phenyl ring, along with hydrophobic interactions involving the quinazoline core within the DHFR active site. researchgate.net While none of the tested compounds in this specific series were more potent inhibitors than the reference drug methotrexate, the research identifies the 6-iodo-quinazolinone scaffold as a viable starting point for developing novel DHFR inhibitors. researchgate.netwjarr.com

Table 2: Predicted Binding Affinity of Selected 6-Iodo-2-methyl-4(3H)-quinazolinone Derivatives to DHFR Data from molecular docking studies on 6-iodo-2-methyl-4(3H)-quinazolinone derivatives.

Compound ReferenceN-3 SubstituentBinding Affinity (kcal/mol)
3a Phenyl-8.1 researchgate.net
3d 4-Fluorophenyl-8.4 researchgate.net
3e 4-Chlorophenyl-8.3 researchgate.net
3h 4-Methoxyphenyl-8.2 researchgate.net
Phosphatidylinositol 3-Kinase alpha (PI3Kα) Inhibition

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is fundamental to numerous cellular processes, including cell growth, proliferation, and survival. nih.gov The alpha isoform, PI3Kα, is one of the most frequently mutated enzymes in human cancers, making it a prime target for anticancer drug development. nih.gov

Furthermore, another study led to the discovery of quinazolin-4(3H)-one derivatives with 2-substituted-N-methylpropanamide groups as potent and selective PI3Kα inhibitors, with the lead compound showing an enzymatic IC₅₀ of 1.8 nM. nih.gov These findings collectively suggest that the quinazolinone scaffold is a highly viable template for designing PI3Kα inhibitors. The introduction of an iodo group at the C-6 position, a common strategy for modulating activity, could potentially yield potent inhibitors, although specific experimental validation for 6-iodo derivatives is needed.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a pivotal role in cancer cell proliferation and survival, and its overexpression is linked to various cancers. nih.gov The 4-anilinoquinazoline (B1210976) scaffold is a well-established pharmacophore for EGFR inhibitors, with several approved drugs like gefitinib (B1684475) and erlotinib (B232) built on this core. nih.govnih.gov

Structure-activity relationship (SAR) studies have shown that substitutions on the quinazoline ring are critical for inhibitory potency. nih.gov Specifically, the C-6 and C-7 positions are key sites for modification. nih.gov The introduction of an iodine atom at the C-6 position is a feature of some quinazoline derivatives designed as EGFR inhibitors. researchgate.net This substitution is intended to occupy a hydrophobic region within the EGFR kinase domain. researchgate.net

A series of 6-ureido-4-anilinoquinazoline derivatives were designed and showed potent EGFR inhibitory activities, with IC₅₀ values in the nanomolar range. nih.gov This indicates that bulky substitutions at the C-6 position are well-tolerated and can enhance binding affinity. Another study on 6-substituted-amide-4-amino-quinazoline derivatives further confirmed the importance of modifications at this position for EGFR inhibition. nih.gov While direct enzymatic data for 6-iodo-5-methyl-4(3H)-quinazolinone is not available, the extensive research on related 6-substituted quinazolines strongly supports the potential of this scaffold to yield potent EGFR inhibitors. The iodine at C-6 and the methyl at C-5 would influence the electronic properties and steric profile of the molecule, likely impacting its interaction with the EGFR active site.

Thymidylate Synthase (TS) Inhibition

Thymidylate synthase (TS) is another crucial enzyme for DNA synthesis and repair, catalyzing the methylation of deoxyuridine monophosphate (dUMP) to form deoxythymidine monophosphate (dTMP). wikipedia.org Inhibition of TS leads to a depletion of thymine, causing cell death, which makes it an effective target for cancer chemotherapy. nih.govwikipedia.org

Several quinazoline-based compounds have been developed as potent TS inhibitors. nih.govnih.gov For instance, raltitrexed (B1684501), a quinazoline antifolate, contains a (2-methyl-4-oxo-1,4-dihydroquinazolin-6-yl)methyl moiety and is a selective TS inhibitor used in cancer treatment. mdpi.com Research on nonclassical quinazoline derivatives, where a 6-(bromomethyl) group serves as a precursor for substitution, has yielded potent TS inhibitors with IC₅₀ values in the low micromolar range. nih.gov

These studies underscore the significance of the C-6 position of the quinazoline ring for interaction with TS. The replacement of the 4-oxo group with a 4-thio group on the quinazoline ring was found not to alter TS inhibition, indicating some structural flexibility is tolerated. dntb.gov.ua However, introducing a methylthio substituent at position 4 significantly reduced activity. dntb.gov.ua Although direct inhibitory data for this compound against TS has not been reported, the established importance of the C-6 substitution pattern in potent TS inhibitors like raltitrexed suggests that iodo-substituted analogues could be promising candidates for further investigation. mdpi.com

Poly-(ADP-ribose) Polymerase (PARP) Inhibition

A comprehensive search of scientific databases and literature did not yield specific studies on the Poly-(ADP-ribose) Polymerase (PARP) inhibitory activity of this compound or its derivatives.

The quinazolinone scaffold is a known pharmacophore for the development of PARP inhibitors, which are crucial in cancer therapy for their role in DNA repair mechanisms. nih.govnih.govunimi.itresearchgate.netthieme-connect.com Studies on other quinazolinone derivatives, such as those with 8-methyl or 8-hydroxy substitutions, have demonstrated potent PARP inhibitory activity. nih.govresearchgate.net These inhibitors function by trapping the PARP enzyme on DNA, which prevents the repair of single-strand breaks and leads to cell death in cancer cells, particularly those with deficiencies in other DNA repair pathways like BRCA mutations. unimi.itthieme-connect.com However, no data is currently available to confirm or deny this activity for the this compound structure.

Tyrosine Kinase Inhibition

There is no specific information available in the reviewed scientific literature regarding the tyrosine kinase inhibitory properties of this compound or its derivatives.

Quinazolinone derivatives are widely recognized as potent inhibitors of various tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR). nih.govnih.govnih.govnih.gov Several approved anticancer drugs, such as gefitinib and erlotinib, are based on the 4-anilinoquinazoline structure and function by competitively binding to the ATP-binding site of the EGFR kinase domain. nih.govnih.gov Research has explored various substitutions on the quinazoline ring to enhance inhibitory activity and selectivity against different kinases. nih.govelsevierpure.com Despite the broad interest in this area, specific studies detailing the effects of the 6-iodo-5-methyl substitution pattern on tyrosine kinase inhibition have not been published.

Tubulin Polymerization Inhibition

No research findings specifically investigating the tubulin polymerization inhibitory effects of this compound or its derivatives could be located in the public domain.

Inhibition of tubulin polymerization is a key mechanism for many anticancer agents, as it disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. nih.govnih.gov Certain quinazolinone derivatives have been identified as inhibitors of this process, often by binding to the colchicine (B1669291) site on tubulin. nih.govnih.govnih.gov For example, specific 2-aryl-substituted quinazolines have shown antiproliferative activity linked to tubulin inhibition. nih.gov However, the influence of the 6-iodo-5-methyl substitution on this biological activity remains uninvestigated.

Cellular Mechanisms of Action

Specific studies detailing the cellular mechanisms of action, such as the induction of cell cycle arrest or apoptosis, for this compound derivatives are not available in the current scientific literature.

As a general class, quinazolinones exert their anticancer effects through various cellular mechanisms. These often include inducing apoptosis (programmed cell death) and causing cell cycle arrest, typically at the G2/M phase, which is consistent with activities like tubulin polymerization or PARP inhibition. mdpi.comnih.gov However, without specific experimental data for this compound, its precise cellular impact cannot be determined.

In Vitro Antimicrobial Activity

Antibacterial Spectrum

No specific studies on the antibacterial spectrum of this compound and its derivatives were found.

The quinazolinone nucleus is a common feature in many compounds developed for their antimicrobial properties. nih.govjuniperpublishers.com Structure-activity relationship studies have often shown that substitutions on the quinazoline ring, particularly with halogen atoms at positions 6 and 8, can be crucial for antibacterial activity. nih.gov For instance, various 6-iodo and 6,8-dibromo quinazolinone derivatives have been synthesized and tested against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus species, Escherichia coli, and Pseudomonas aeruginosa. researchgate.netnih.gov One study on 2,4,6-trisubstituted quinazolines suggested that an iodo-group at the C-6 position was detrimental to activity in that specific series. nih.gov Despite these related studies, data for the 6-iodo-5-methyl variant is absent.

Antifungal Spectrum

There is no available data from scientific studies on the antifungal spectrum of this compound or its derivatives.

The broader class of quinazolinone derivatives has been evaluated for activity against various fungal pathogens. nih.gov For example, derivatives of 6-iodo-quinazolinone and 6,8-dibromo-4(3H)-quinazolinone have shown activity against fungi such as Candida albicans and Aspergillus species. researchgate.netnih.govuitm.edu.my Other studies have explored the antifungal potential of quinazolinones against plant-pathogenic fungi. scispace.comscispace.commdpi.com However, the specific antifungal profile for compounds bearing the 6-iodo-5-methyl substitution pattern has not been reported.

Proposed Mechanisms of Antimicrobial Action

The antimicrobial activity of quinazolinone derivatives is a subject of significant research interest. While specific studies on this compound are limited, the broader class of quinazolinones is understood to exert its antimicrobial effects through various mechanisms.

One of the proposed mechanisms is the inhibition of DNA gyrase , a type II topoisomerase essential for bacterial DNA replication. nih.govnih.gov The structural similarity between quinazolinones and fluoroquinolones, a known class of DNA gyrase inhibitors, suggests a comparable mode of action. nih.gov By targeting this enzyme, these compounds can disrupt DNA supercoiling, replication, and the separation of chromosomal DNA, ultimately leading to bacterial cell death. nih.gov

Furthermore, it is suggested that quinazolinone derivatives may exert their antibacterial effects, particularly against Gram-positive bacteria, through interaction with the cell wall and DNA structures . nih.gov The presence of a halogen atom, such as iodine, at the 6-position of the quinazolinone ring has been highlighted as a key feature for enhancing antimicrobial activities. nih.gov Some studies have also pointed to the inhibition of tubulin polymerization as another potential anticancer mechanism for certain quinazolinone derivatives. nih.gov

Other In Vitro Biological Activities

Beyond their antimicrobial properties, this compound derivatives have been investigated for a range of other in vitro biological activities.

In Vitro Anti-inflammatory Mechanisms

Quinazolinone derivatives have demonstrated notable anti-inflammatory properties. researchgate.netscirea.orgeurjchem.com While direct studies on the 6-iodo-5-methyl variant are not extensively documented, research on related compounds provides insight into their potential mechanisms. The anti-inflammatory and analgesic activities of this class of compounds are often linked. scirea.orgmdpi.comnih.gov Some quinazolinone derivatives have been shown to exhibit anti-inflammatory effects comparable to standard drugs like indomethacin. researchgate.net

In Vitro Antioxidant Activity and Enzyme Inhibition

The antioxidant potential of quinazolinone derivatives has been a focus of several studies. eurjchem.comnih.govmdpi.com These compounds can act as scavengers of free radicals, contributing to their protective effects against oxidative stress. The antioxidant activity is often influenced by the substitution pattern on the quinazolinone core. mdpi.com

A notable aspect of their bioactivity is the inhibition of certain enzymes. For instance, some quinazolinone derivatives have been investigated as inhibitors of various enzymes implicated in physiological and pathological processes.

In Vitro Antiviral Activities

The quinazolinone scaffold has emerged as a promising framework for the development of antiviral agents. nih.govnih.gov Various derivatives have shown activity against a range of viruses. For example, 2,3,6-trisubstituted quinazolinone compounds have been identified as novel inhibitors of Zika virus (ZIKV) replication. nih.gov Additionally, certain quinazolinone compounds have exhibited modest activity against the Venezuelan equine encephalitis virus. nih.gov The substitution pattern on the quinazolinone ring, including modifications at the 6-position, plays a crucial role in determining the antiviral potency. nih.govnih.gov

In Vitro Analgesic Activity Mechanisms

The analgesic properties of quinazolinone derivatives are often studied in conjunction with their anti-inflammatory effects. scirea.orgmdpi.comnih.govencyclopedia.pubjgeosciences.org The mechanism of action is believed to be linked to their ability to modulate inflammatory pathways. Several studies have reported the synthesis and evaluation of quinazolinone derivatives for their analgesic potential, with some compounds showing significant activity in preclinical models. scirea.orgjgeosciences.org

Structure-Activity Relationship (SAR) Elucidation

The biological activity of 4(3H)-quinazolinone derivatives is significantly influenced by the nature and position of substituents on the heterocyclic ring system. nih.govnih.govresearchgate.netfigshare.comresearchgate.netnih.gov Structure-activity relationship (SAR) studies have provided valuable insights into the structural requirements for various pharmacological effects.

For antimicrobial activity , the presence of a halogen atom, such as iodine, at position 6 of the quinazolinone ring is frequently associated with enhanced potency. nih.gov Substitutions at positions 2 and 3 are also crucial in modulating the antimicrobial spectrum and efficacy. nih.gov For instance, the introduction of a methyl group at position 2 and various substituted aryl groups at position 3 can significantly impact the activity.

In the context of antiviral activity , SAR studies on 2,3,6-trisubstituted quinazolinones have revealed that modifications at these positions are critical for potent inhibition of viruses like Zika and Dengue. nih.gov

The following table provides a summary of the key structural features and their impact on the biological activities of quinazolinone derivatives:

Position of SubstitutionSubstituent TypeImpact on Biological ActivityReferences
Position 6 Halogen (e.g., Iodo, Bromo)Enhanced antimicrobial and anti-inflammatory activity nih.govnih.gov
Position 2 Methyl, Phenyl, ThienylModulates antimicrobial and analgesic activity nih.govencyclopedia.pub
Position 3 Substituted Aryl, Heterocyclic ringsCrucial for antimicrobial, antiviral, and analgesic/anti-inflammatory activities nih.govmdpi.comnih.govencyclopedia.pub

Influence of Substituents at Specific Positions (e.g., C2, N3, C6, C8)

The biological activity of quinazolinone derivatives is significantly influenced by the nature and position of substituents on the heterocyclic ring. nih.govresearchgate.net Research has shown that substitutions at the C2, N3, C6, and C8 positions are particularly important for modulating the pharmacological properties of these compounds. nih.govrsc.orgnih.gov

C2 Position: The substituent at the C2 position plays a critical role in the biological activity of quinazolinones. For instance, the presence of a methyl group at this position is a common feature in many biologically active derivatives. nih.govresearchgate.net Studies have shown that introducing different groups at C2 can significantly impact the antimicrobial and cytotoxic profiles. For example, the presence of a methyl or thiol group at position 2 is considered essential for antimicrobial activities. nih.gov Furthermore, the introduction of an active methylene (B1212753) group at position 2 has been shown to increase antibacterial activity, partly by preventing lactam-lactim tautomerism. researchgate.net

N3 Position: The N3 position of the quinazolinone ring is another key site for modification. The introduction of various substituents at this position can lead to compounds with enhanced biological activities. For example, the substitution of the N-H hydrogen at position 3 with an ethyl acetate (B1210297) group has been shown to increase antibacterial activity. researchgate.net A series of 6-iodo-2-methylquinazolin-4-(3H)-one derivatives with different substituents at the 3N position were synthesized and evaluated for their cytotoxic activity against various cancer cell lines. rsc.orgnih.gov Specific substitutions, such as a p-chlorophenyl group, have demonstrated significant cytotoxic effects. rsc.orgnih.gov

The following table summarizes the influence of substituents at different positions on the biological activity of quinazolinone derivatives:

PositionSubstituentInfluence on Biological Activity
C2Methyl, Thiol, Active MethyleneEssential for antimicrobial activity; increased antibacterial potency nih.govresearchgate.net
N3Ethyl Acetate, Substituted PhenylIncreased antibacterial activity; significant cytotoxic effects rsc.orgnih.govresearchgate.net
C6IodoContributes to overall activity; potential for enzyme inhibition; may be detrimental to antimicrobial activity in some cases nih.govscialert.net
C8HalogenCan improve antimicrobial activities nih.gov

Role of Halogen Atoms and Electronegativity

Halogen atoms, particularly their electronegativity and size, play a significant role in the biological activities of quinazolinone derivatives. nih.gov The presence of halogens at specific positions, such as C6 and C8, can enhance the antimicrobial and cytotoxic properties of these compounds. nih.gov

The introduction of a halogen, such as iodine at the C6 position, can significantly influence the molecule's electronic properties and its ability to interact with biological targets. scialert.net For instance, 6-iodo-substituted quinazolines have been found to be competitive inhibitors of molybdenum hydroxylases like aldehyde oxidase and xanthine (B1682287) oxidase. scialert.net The inhibitory potency of these derivatives is influenced by their relative lipophilicity. scialert.net

Furthermore, the presence of electron-withdrawing groups, such as halogens, on a phenyl ring attached to the quinazolinone core can also impact activity. In a study of 3N-substituted 6-iodo-2-methylquinazolin-4-(3H)-ones, the presence of electron-withdrawing groups at the para-position of the phenyl ring was suggested to be favorable for cytotoxic activity. rsc.orgnih.gov

Halogen PositionHalogen TypeEffect on Biological Activity
C6IodineInhibition of aldehyde oxidase and xanthine oxidase scialert.net
C6, C8General HalogenEnhancement of antimicrobial activity nih.gov
Phenyl Ring (at N3)Chlorine, FluorineFavorable for cytotoxic activity rsc.orgnih.gov

Impact of Lipophilic and Electron-Withdrawing/Donating Groups

The lipophilicity and electronic properties of substituents on the quinazolinone scaffold are critical determinants of their biological activity. nih.govnih.gov The ability of these compounds to penetrate biological membranes and interact with target enzymes is often related to their lipophilic character. nih.gov

Lipophilicity: The lipophilicity of quinazolinone derivatives, influenced by various substituents, can affect their absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov An increase in lipophilicity, often associated with the introduction of certain substituents, can enhance the biological activity of these compounds. mdpi.com For example, in a series of 6-iodo-2-methylquinazolin-4-(3H)-one derivatives, lipophilic groups at the para-position of a phenyl ring at N3 were found to be important for cytotoxic activity. rsc.orgnih.gov

Electron-Withdrawing and Electron-Donating Groups: The electronic nature of substituents also plays a crucial role. Electron-withdrawing groups, such as halogens or nitro groups, can increase the reactivity of the quinazolinone ring and enhance biological activity. nih.govrsc.orgnih.gov Conversely, electron-donating groups, like methoxy (B1213986) groups, can decrease the reactivity of the ring. nih.govnih.gov In some cases, compounds with methoxy- and methyl-substituted rings have shown higher antibacterial activity compared to those with other electron-donating or withdrawing groups. nih.gov

Group TypePositionInfluence on Biological Activity
LipophilicN3-phenyl (para-position)Important for cytotoxic activity rsc.orgnih.gov
Electron-Withdrawing (e.g., Halogens, Nitro)N3-phenyl (para-position), Quinazolinone ringFavorable for cytotoxic activity; increased ring reactivity nih.govrsc.orgnih.gov
Electron-Donating (e.g., Methoxy, Methyl)Phenyl ringCan increase or decrease activity depending on the specific compound and target nih.govnih.gov

Contribution of Heterocyclic Moieties to Activity Profiles

The incorporation of other heterocyclic rings into the quinazolinone structure can significantly modify and enhance its biological activity profile. nih.govresearchgate.net Fusing or substituting the quinazolinone core with various heterocyclic moieties can lead to compounds with improved antimicrobial, antifungal, or cytotoxic properties. nih.gov

For instance, the fusion of a pyridazino or pyrrolo ring to the quinazolinone system has resulted in tricyclic derivatives with notable antimicrobial activity. nih.gov Similarly, the introduction of a thienyl group at the C2 position of 6-iodoquinazolin-4(3H)-one has led to compounds with remarkable broad-spectrum antimicrobial activities. nih.gov

The nature of the heterocyclic substituent at the N3 position is also a key determinant of biological activity. Attaching different heterocyclic rings at this position has been explored as a strategy to enhance the chemotherapeutic potential of quinazolinones. researchgate.net

Heterocyclic MoietyPosition of AttachmentResulting Biological Activity
Pyridazino, PyrroloFused to quinazolinoneAntimicrobial activity nih.gov
ThienylC2 positionBroad-spectrum antimicrobial activity nih.gov
Various HeterocyclesN3 positionPotential for enhanced chemotherapeutic activity researchgate.net

Correlation between Structural Features and Biological Potency/Selectivity

The biological potency and selectivity of this compound derivatives are intricately linked to their specific structural features. Structure-activity relationship (SAR) studies aim to elucidate these correlations to guide the design of more effective and selective therapeutic agents. researchgate.netnih.gov

Key SAR findings for quinazolinone derivatives include:

Substitutions at C2 and N3: These positions are critical for modulating biological activity. The nature of the substituent, whether it is a small alkyl group, an aromatic ring, or a heterocyclic moiety, can dramatically alter the compound's potency and selectivity. nih.govresearchgate.net

Halogenation at C6 and C8: The presence of halogens at these positions generally enhances antimicrobial and cytotoxic activities. nih.gov The specific halogen and its position can fine-tune the activity profile.

Lipophilicity and Electronic Effects: A balance of lipophilicity and appropriate electronic properties (electron-withdrawing or -donating groups) is crucial for optimal biological activity. nih.govrsc.orgnih.gov These factors influence the compound's ability to reach its target and interact effectively.

Fused and Substituted Heterocycles: The addition of other heterocyclic systems can introduce new interaction points with biological targets, leading to enhanced potency and potentially novel mechanisms of action. nih.gov

In a study on 6-iodo-2-methylquinazolin-4-(3H)-one derivatives, a three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis indicated that the existence of electron-withdrawing and lipophilic groups at the para-position of the N3-phenyl ring, along with hydrophobic interactions of the quinazolinone ring, were important for their cytotoxic activity against dihydrofolate reductase (DHFR). rsc.orgnih.gov

Future Research Directions and Therapeutic Implications

Development of Novel Analogues with Enhanced Bioactivity

The core structure of 6-Iodo-5-methyl-4(3H)-quinazolinone serves as a versatile template for the development of new analogues with potentially superior biological activity. Researchers have been actively exploring modifications at various positions of the quinazolinone ring to enhance efficacy and selectivity.

One area of focus has been the synthesis of novel 6-iodo-2-methylquinazolin-4-(3H)-one derivatives with different substituents at the 3N position. nih.gov A study evaluating the in vitro cytotoxic activity of such analogues against various human cancer cell lines revealed that specific substitutions led to remarkable activity. nih.gov For instance, certain derivatives demonstrated significant potency against cervical cancer (HeLa), promyelocytic leukaemia (HL60), non-Hodgkin lymphoma (U937), and glioblastoma multiforme (T98G) cell lines. nih.gov The introduction of an iodine atom at position 6 is thought to increase lipophilicity, which may contribute to enhanced molecular absorption and, consequently, bioactivity. nih.gov

Another approach involves the synthesis of 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives. Research has shown that compounds bearing allyl and/or benzyl (B1604629) moieties at positions 2 and/or 3 of the quinazoline (B50416) nucleus can exhibit broad-spectrum antitumor activity, in some cases exceeding that of the standard drug Doxorubicin against cell lines such as human breast cancer (MCF-7), cervical carcinoma (HeLa), liver cancer (HepG2), and colon cancer (HCT-8). researchgate.net

The development of these novel analogues is often guided by the desire to create more potent and selective agents. For example, in the pursuit of new antimalarial drugs, structure-activity relationship studies of quinazolinone derivatives have led to the identification of inhibitors that are significantly more potent than initial hits. mdpi.com These studies underscore the potential of synthetic modifications to the this compound scaffold to yield compounds with enhanced therapeutic properties.

Table 1: Cytotoxic Activity of Selected 6-Iodo-2-methylquinazolin-4-(3H)-one Analogues nih.gov

CompoundCancer Cell LineIC50 (µM)
Analogue 3aPromyelocytic Leukaemia HL6021
Analogue 3aNon-Hodgkin Lymphoma U93730
Analogue 3dCervical Cancer HeLa10
Analogue 3eGlioblastoma Multiforme T98G12
Analogue 3hGlioblastoma Multiforme T98G22

Exploration of New Pharmacological Targets

The quinazolinone scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a diverse range of biological targets. nih.govomicsonline.org While initial research may focus on a specific activity, the exploration of new pharmacological targets for this compound and its derivatives could unveil novel therapeutic applications.

Research has identified several potential targets for iodinated quinazolinone compounds:

Dihydrofolate Reductase (DHFR): Some 6-iodo-4-(3H)-quinazolinone derivatives have been investigated as inhibitors of DHFR, an enzyme crucial for the synthesis of nucleic acids and amino acids. nih.govnih.gov Inhibition of DHFR can lead to cell death, making it an attractive target for anticancer therapies. nih.gov

Tyrosine Kinases: Quinazolinone-based molecules are well-known inhibitors of various tyrosine kinases, which are key regulators of cell growth, proliferation, and differentiation. nih.gov Analogues have shown inhibitory activity against epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), vascular endothelial growth factor receptor-2 (VEGFR-2), and cyclin-dependent kinase 2 (CDK2). nih.gov This suggests that derivatives of this compound could be developed as targeted cancer therapies. nih.govdovepress.com

Tubulin Polymerization: Certain 2-styrylquinazolin-4(3H)-ones act by inhibiting tubulin polymerization, a critical process for cell division. nih.gov This mechanism is another avenue for the development of anticancer agents based on the quinazolinone scaffold.

HIV-1 Reverse Transcriptase-Associated Ribonuclease H (RNase H): In the search for novel anti-HIV agents, quinazolinone derivatives have been identified as allosteric inhibitors of HIV-1 RNase H. nih.gov Specifically, a 2-(3,4-dihydroxyphenyl)-6-methylquinazolin-4(3H)-one showed promising inhibitory activity in the submicromolar range. nih.gov

Phosphoinositide 3-Kinase (PI3K) Delta: Optimization of quinazolinone derivatives has led to the discovery of potent and selective inhibitors of PI3Kδ, a target for inflammatory diseases. nih.govacs.org

The wide array of biological activities associated with the quinazolinone core, including antibacterial, antifungal, anti-inflammatory, and anticonvulsant properties, further suggests a multitude of potential pharmacological targets awaiting exploration. mdpi.comomicsonline.orgnih.gov

Advanced Mechanistic Studies at the Molecular Level

To fully realize the therapeutic potential of this compound and its analogues, a deep understanding of their mechanism of action at the molecular level is essential. Advanced computational and experimental techniques are being employed to elucidate these mechanisms.

Molecular Docking and 3D-QSAR: These computational methods are instrumental in predicting and analyzing the binding of ligands to their target proteins. For instance, molecular docking studies have been used to correlate the experimental cytotoxic activity of 6-iodo-2-methylquinazolin-4-(3H)-one derivatives with their calculated binding affinity for dihydrofolate reductase (DHFR). nih.gov Such studies can reveal key interactions, such as hydrophobic interactions of the quinazolinone ring within the active site of the enzyme. nih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis further helps in understanding how different structural features, like the presence of electron-withdrawing and lipophilic groups, influence biological activity. nih.gov

Elucidation of Binding Modes: Advanced techniques are used to understand how these molecules interact with their targets. For example, studies on quinazolinone-based inhibitors of HIV-1 RNase H have used magnesium-complexation and differential scanning fluorimetry experiments to investigate their mode of action. nih.gov Molecular modeling and simulations have also been employed to explore the structural basis for the selectivity of related ligands for different dopamine (B1211576) receptor subtypes. nih.gov

These mechanistic insights are crucial for rational drug design, allowing for the targeted modification of the this compound scaffold to improve potency, selectivity, and pharmacokinetic properties.

Design Principles for Lead Compound Optimization

The process of transforming a promising hit compound into a viable drug candidate involves lead optimization, a critical phase in drug discovery. For quinazolinone derivatives, including those based on the this compound structure, several design principles guide this process.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of how chemical structure relates to biological activity is fundamental. This involves synthesizing a series of analogues with modifications at different positions of the quinazolinone ring and evaluating their effects on potency and selectivity. This has been applied to develop quinazolinone derivatives as multi-targeting agents for Alzheimer's disease and as potent anticancer agents. researchgate.netnih.gov

Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physical or chemical properties to improve the compound's biological properties. For example, the bioisosteric substitution of a thiophene (B33073) core with a 6-methyl phenyl unit in a related series of compounds was investigated to modulate activity against HIV-1 RNase H. nih.gov

Introduction of Modulating Groups: The strategic placement of specific chemical groups can fine-tune the properties of a lead compound. For instance, the introduction of a small methyl group to a pyrrolidine (B122466) linker in a quinazolinone derivative was found to alleviate oxidative metabolism while maintaining or even enhancing potency, a phenomenon described as a "magic methyl" effect. nih.govacs.org

Multi-Targeting Approach: Given the complexity of diseases like Alzheimer's, designing compounds that can interact with multiple targets is a promising strategy. Lead optimization has been used to develop quinazoline derivatives that can simultaneously inhibit both human cholinesterases and β-secretase. nih.gov

Improving Pharmacokinetic Properties: Lead optimization also focuses on enhancing drug-like properties, such as oral bioavailability. In the development of PI3Kδ inhibitors, further optimization of a lead compound resulted in a candidate with excellent pharmacokinetic properties and in vivo efficacy in a model of arthritis. nih.govacs.org

By applying these design principles, researchers can systematically refine the structure of this compound to develop optimized lead compounds with improved therapeutic potential.

Q & A

Q. What are the most reliable synthetic routes for 6-iodo-5-methyl-4(3H)-quinazolinone?

The compound can be synthesized via cyclization of benzoxazinone intermediates. For example, reacting 4,5-disubstituted 2-amino-5-iodomethylbenzoate with acetic anhydride yields 6-iodo-2-methyl-4H-benzo[d][1,3]-oxazin-4-one, which is further treated with hydrazine hydrate to form 3-amino-6-iodo-2-methyl-3H-quinazolin-4-one . Alternative methods include Niementowski reactions or oxidative heterocyclization under microwave irradiation for improved efficiency .

Q. How can researchers validate the purity and structure of synthesized this compound?

Use a combination of analytical techniques:

  • NMR spectroscopy : Confirm substitution patterns (e.g., iodomethyl and methyl groups at positions 6 and 5, respectively) .
  • HPLC : Ensure >98% purity, as required for pharmacological studies .
  • X-ray crystallography : Resolve crystal structures to verify regiochemistry, as demonstrated for analogous iodinated quinazolinones .

Q. What biological screening assays are suitable for initial evaluation of this compound?

Prioritize antimicrobial assays (e.g., MIC determination against Gram-positive/negative bacteria) due to the established activity of iodinated quinazolinones . Anticonvulsant and anti-inflammatory assays (e.g., maximal electroshock seizure test, carrageenan-induced paw edema) are also relevant, as structural analogs show activity in these areas .

Advanced Research Questions

Q. How can regioselectivity challenges in iodination or methyl group introduction be addressed during synthesis?

  • Iodination : Use CuI/TBHP systems in acetonitrile to achieve selective iodination at position 6, as shown in electrochemical oxidative amination protocols .
  • Methylation : Optimize reaction conditions (e.g., solvent polarity, temperature) to prevent over-alkylation. For example, acetic anhydride-mediated cyclization selectively introduces methyl groups at position 5 .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response profiling : Re-evaluate activity at varying concentrations (e.g., 0.1–100 µM) to identify false negatives/positives .
  • Structural analogs : Compare activity of 6-iodo-5-methyl derivatives with other halogenated or alkylated quinazolinones to isolate the role of substituents .
  • Mechanistic studies : Use molecular docking to assess binding affinity to target proteins (e.g., COX-2 for anti-inflammatory activity) .

Q. How can catalytic systems improve the scalability of this compound synthesis?

  • DABCO catalysis : Employ 1,4-diazabicyclo[2.2.2]octane (DABCO) in solvent-free conditions to enhance yields (80–95%) and reduce purification steps .
  • Transition-metal-free protocols : Use t-BuONa-mediated oxidative condensation to avoid metal contamination, critical for pharmaceutical applications .

Q. What advanced techniques characterize the compound’s interaction with biological targets?

  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with enzymes like dihydrofolate reductase (DHFR), a target for antimicrobial agents .
  • Cryo-EM/X-ray co-crystallization : Resolve structural complexes with ion channels (e.g., GABA receptors) to elucidate anticonvulsant mechanisms .

Methodological Challenges and Solutions

Q. Challenge: Low yields in multi-step syntheses due to intermediate instability.

  • Solution : Introduce protective groups (e.g., acetyl for amino groups) during benzoxazinone formation to stabilize reactive intermediates . Use microwave-assisted reactions to accelerate cyclization and reduce decomposition .

Q. Challenge: Ambiguous spectroscopic data for iodinated derivatives.

  • Solution : Combine 2D NMR (e.g., HSQC, HMBC) with high-resolution mass spectrometry (HRMS) to resolve coupling patterns and confirm molecular formulas .

Q. Challenge: Reproducibility issues in biological assays.

  • Solution : Standardize assay protocols (e.g., OECD guidelines for cytotoxicity) and use positive controls (e.g., methaqualone for sedative activity) to validate results .

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